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Compound of Interest

Compound Name: 2-Iodobenzophenone

Cat. No.: B1349951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Iodobenzophenone (CAS No. 25187-00-2), a valuable building block in organic synthesis and

drug discovery. The information presented herein includes Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols. This guide is intended to serve as a practical resource for the identification,

characterization, and utilization of this compound in a research and development setting.

Chemical Structure and Properties
2-Iodobenzophenone, also known as (2-iodophenyl)(phenyl)methanone, possesses the

molecular formula C₁₃H₉IO and a molecular weight of 308.12 g/mol . Its structure consists of a

benzoyl group attached to an iodinated phenyl ring at the ortho position.

Table 1: Physicochemical Properties of 2-Iodobenzophenone
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Property Value

CAS Number 25187-00-2

Molecular Formula C₁₃H₉IO

Molecular Weight 308.12 g/mol

IUPAC Name (2-iodophenyl)(phenyl)methanone

Synonyms 2-Iodobenzophenone

Physical Form Solid or semi-solid

Storage
Keep in a dark place, sealed in dry, room

temperature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-
Iodobenzophenone. These predictions are based on the analysis of structurally similar

compounds, such as (2-chlorophenyl)(phenyl)methanone and (3-chlorophenyl)

(phenyl)methanone, and established principles of NMR spectroscopy.[2]

Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Iodobenzophenone

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 - 7.75 m 3H Aromatic H

7.65 - 7.55 m 2H Aromatic H

7.50 - 7.40 m 4H Aromatic H

Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Iodobenzophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh95e088a9?context=bbe
https://www.benchchem.com/product/b1349951?utm_src=pdf-body
https://www.benchchem.com/product/b1349951?utm_src=pdf-body
https://www.rsc.org/suppdata/ra/c4/c4ra08764j/c4ra08764j1.pdf
https://www.benchchem.com/product/b1349951?utm_src=pdf-body
https://www.benchchem.com/product/b1349951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

196.5 C=O

141.0 Aromatic C-I

138.0 Aromatic C

133.5 Aromatic CH

131.0 Aromatic CH

130.0 Aromatic CH

129.0 Aromatic CH

128.5 Aromatic CH

94.0 Aromatic C-I

Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring NMR spectra is as follows:

Sample Preparation: Dissolve 5-10 mg of 2-Iodobenzophenone in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Acquisition Parameters: Acquire a sufficient number of scans (typically 16-64) to achieve a

good signal-to-noise ratio. Use a spectral width of approximately 12 ppm and a relaxation

delay of 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.
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Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters: A larger number of scans (typically 1024 or more) is required due

to the low natural abundance of the ¹³C isotope. Use a spectral width of approximately 220

ppm.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication) and Fourier transform to obtain the

frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an

internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Sample Preparation Data Acquisition Data Processing
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Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for 2-Iodobenzophenone
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1670 - 1650 Strong C=O (ketone) stretch

1600 - 1450 Medium to Strong Aromatic C=C ring stretch

~1280 Medium C-C(=O)-C stretch

~550 Medium to Weak C-I stretch

Experimental Protocol: IR Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of a solid sample is as follows:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 2-Iodobenzophenone directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR accessory.

Record the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of

4000 to 400 cm⁻¹.

Sample Preparation Data Acquisition Data Processing

Place Solid Sample
on ATR Crystal

Apply Pressure
with Anvil

Record Background
Spectrum

Record Sample
Spectrum

Ratio Sample to
Background Baseline Correction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1349951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Experimental workflow for FT-IR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and to elucidate its structure by

analyzing its fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for 2-Iodobenzophenone

m/z Interpretation

308 [M]⁺ (Molecular Ion)

231 [M - C₆H₅]⁺ (Loss of phenyl group)

181 [M - I]⁺ (Loss of iodine radical)

152 [C₁₂H₈]⁺

127 [I]⁺

105 [C₆H₅CO]⁺ (Benzoyl cation)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocol: Mass Spectrometry
A general procedure for obtaining a mass spectrum using Electron Ionization (EI) is as follows:

Sample Introduction: Introduce a small amount of 2-Iodobenzophenone into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS). The sample is vaporized in a high vacuum environment.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺).
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Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into

smaller, charged fragments and neutral radicals.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Sample Introduction Ionization & Fragmentation Analysis & Detection

Introduce Sample Vaporize Sample Electron Bombardment
(70 eV) Form Molecular Ion [M]⁺ Fragment into Smaller Ions Separate Ions by m/z Detect Ions Generate Mass Spectrum
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Figure 3: Experimental workflow for mass spectrometry.

This guide provides a foundational set of spectroscopic data and experimental protocols for 2-
Iodobenzophenone. Researchers are encouraged to use this information as a starting point

for their own analytical work and to consult the primary literature for more detailed studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1349951#spectroscopic-data-of-2-
iodobenzophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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